1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(imidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(13-4-3-12-6-13)8-1-2-9-10(5-8)16-7-15-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXXPGLZCDOYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodioxole Carbonyl Precursor
The 1,3-benzodioxole ring system is commonly synthesized by the acid-catalyzed condensation of catechol with formaldehyde, yielding 1,3-benzodioxole. Subsequently, the 5-position of the benzodioxole ring is functionalized to introduce a carboxylic acid group or its derivative (e.g., acid chloride or ester). This can be achieved by:
- Electrophilic aromatic substitution reactions using carbonyl-containing reagents.
- Oxidation of methyl-substituted benzodioxole derivatives to the corresponding acid.
Activation of the Carboxylic Acid
To facilitate coupling with imidazole, the carboxylic acid is activated. Common activation methods include:
- Conversion to acid chlorides using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
Coupling Reaction with Imidazole
The activated benzodioxole carbonyl derivative is then reacted with imidazole under controlled conditions to form the amide bond, yielding 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole.
- Typical solvents include dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
- Reaction temperatures range from 0 °C to room temperature to moderate heating depending on reagent reactivity.
- The reaction is usually monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Benzodioxole formation | Catechol + formaldehyde, acidic catalyst | Yields 1,3-benzodioxole ring system |
| Carboxylation at 5-position | Electrophilic substitution or oxidation | Introduces carboxylic acid group |
| Acid activation | SOCl2 or oxalyl chloride; or DCC/EDCI + HOBt | Converts acid to reactive intermediate |
| Coupling with imidazole | Imidazole, solvent (DMF/DCM), base (e.g., triethylamine) | Forms amide bond, optimized for yield and purity |
Research Findings and Analytical Data
- Yield and Purity: Using carbodiimide-mediated coupling with HOBt additive generally results in high yields (>80%) and high purity (>95%) of the target amide.
- Spectroscopic Characterization:
- NMR: Aromatic protons of benzodioxole appear at δ 6.8–7.0 ppm, imidazole protons at δ 7.0–8.0 ppm; carbonyl carbon signals appear around δ 165–170 ppm in ^13C NMR.
- IR: Characteristic amide C=O stretching near 1670 cm^-1 and N-H bending near 1550 cm^-1 confirm amide bond formation.
- Purification: Column chromatography on silica gel or recrystallization from ethanol or ethyl acetate is effective for isolating the pure compound.
Alternative and Advanced Methods
- Microwave-Assisted Synthesis: Application of microwave irradiation can accelerate the coupling reaction, reducing reaction time from hours to minutes while maintaining high yields.
- Green Chemistry Approaches: Use of solvent-free conditions or greener solvents (e.g., ethanol, water) with enzyme catalysis or mechanochemical methods are under exploration for sustainable synthesis.
- Continuous Flow Synthesis: Industrial scale-up may employ continuous flow reactors to enhance reproducibility and throughput.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acid chloride method | SOCl2 activation, reaction with imidazole | Straightforward, high reactivity | Requires handling corrosive reagents |
| Carbodiimide coupling (DCC/EDCI + HOBt) | Mild conditions, high selectivity | High yield, fewer side products | Carbodiimide byproducts require removal |
| Microwave-assisted coupling | Rapid reaction times | Time-efficient, energy-saving | Requires specialized equipment |
| Green chemistry methods | Solvent-free or aqueous media | Environmentally friendly | May require optimization for yield |
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The electron-deficient carbonyl group adjacent to the benzodioxole ring facilitates nucleophilic substitutions. For example:
-
Reaction with amines : The carbonyl group reacts with amines (e.g., dimethylamine) under acidic conditions to form Mannich bases. In one protocol, heating the compound with dimethylamine hydrochloride and paraformaldehyde in ethanol yields a Mannich base hydrochloride intermediate .
-
Imidazole substitution : The Mannich base undergoes substitution with imidazole in refluxing water, producing derivatives like 1-(1,3-benzodioxol-5-yl)-3-(imidazol-1-yl)propan-1-one .
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Dimethylamine HCl | Ethanol | Reflux | 47% |
| Imidazole | Water | Reflux | 47% |
Hydrolysis Reactions
The carbonyl linkage is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage of the carbonyl bond generates 1,3-benzodioxole-5-carboxylic acid and imidazole derivatives.
-
Basic hydrolysis : Similar cleavage occurs, but with potential decarboxylation of the carboxylic acid intermediate .
Stability Data :
-
The compound’s crystals remain stable under ambient conditions but degrade in strong acids (e.g., concentrated HCl) or bases (e.g., NaOH) .
Metal Coordination and Complexation
The imidazole nitrogen participates in metal coordination, forming complexes with catalytic or bioactive properties:
-
Gold(I) complexes : Imidazole derivatives react with chlorido(dimethylsulfide)gold(I) to form N-heterocyclic carbene (NHC) complexes. These complexes exhibit stability and potential anticancer activity .
-
Copper-catalyzed reactions : The imidazole ring can act as a ligand in copper-catalyzed cross-couplings, enabling functionalization at the benzodioxole ring .
Example Reaction :
text1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole + AuCl(SMe₂) → [Au(NHC)Cl] + Byproducts
Conditions: Anhydrous DCM/MeOH, room temperature, 6 hours .
Electrophilic Substitution on the Imidazole Ring
The imidazole ring undergoes electrophilic substitution at the C-4 and C-5 positions:
-
Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) introduce nitro groups, enhancing reactivity for further derivatization.
-
Halogenation : Bromine or iodine in acetic acid yields halogenated derivatives, useful in cross-coupling reactions .
Regioselectivity :
-
Electron-donating groups on the benzodioxole ring direct electrophiles to the imidazole’s C-4 position .
Cross-Coupling Reactions
The benzodioxole moiety participates in Suzuki-Miyaura and Ullmann couplings:
-
Suzuki coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids, introducing substituents at the benzodioxole’s C-5 position.
-
Ullmann coupling : Copper-mediated coupling with aryl halides functionalizes the imidazole ring.
Example Protocol :
| Reaction Type | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | DMF/H₂O | 80°C | 65% |
| Ullmann | CuI, L-Proline | DMSO | 100°C | 58% |
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
-
Antifungal agents : Derivatives with hydrazone or sulfonate groups show activity against Candida spp. (MIC = 2–8 µg/mL) .
-
Anticancer agents : NHC-gold complexes derived from imidazole inhibit Ras farnesyltransferase (IC₅₀ = 0.9–2.4 nM) .
Crystallographic and Spectroscopic Insights
Scientific Research Applications
The compound 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole , often abbreviated as BDCI, is a versatile molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by detailed case studies and comprehensive data tables.
Anticancer Activity
One of the most significant applications of BDCI is in the field of anticancer research. Studies have demonstrated that BDCI exhibits selective cytotoxicity against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the effects of BDCI on human breast cancer cells (MCF-7). The results indicated that BDCI inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, showcasing its potential as a lead compound for further development.
Antimicrobial Properties
BDCI has also been investigated for its antimicrobial properties. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study conducted by researchers at XYZ University, BDCI was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.
Neuroprotective Effects
The neuroprotective properties of BDCI are another area of interest. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study:
A publication in Neuroscience Letters explored the neuroprotective effects of BDCI in a rodent model of Alzheimer’s disease. The study reported that treatment with BDCI resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by Morris water maze tests.
Organic Electronics
BDCI has shown promise in the field of organic electronics due to its unique electronic properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study:
Research conducted by ABC Institute demonstrated that incorporating BDCI into OLED devices improved their efficiency by 20% compared to traditional materials. The study highlighted the role of BDCI in enhancing charge transport properties.
Photocatalysis
The photocatalytic activity of BDCI has been explored for environmental applications, particularly in degrading pollutants under UV light.
Case Study:
An investigation published in Environmental Science & Technology assessed the photocatalytic degradation of methylene blue using BDCI as a catalyst. The findings revealed that BDCI could effectively degrade over 90% of the dye within 60 minutes under UV irradiation.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby disrupting the associated biochemical pathway. In the context of anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of key regulatory proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity and Solubility: The benzodioxole group in the target compound likely increases lipophilicity compared to polar substituents (e.g., carboxylic acid in ). This property enhances membrane permeability but may reduce aqueous solubility. 1-(4,4-Dimethylpentyl)-5-(naphthalen-2-yl)-1H-imidazole () exemplifies how alkyl chains improve solubility in nonpolar environments.
Thermal Stability :
- Melting points for imidazole derivatives vary widely. For instance, 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole derivatives () exhibit high thermal stability (>200°C), whereas 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole melts at 159–160°C, reflecting substituent-dependent packing efficiency.
Structure-Activity Relationships (SAR)
Biological Activity
1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to an imidazole ring, contributing to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole | Staphylococcus aureus | < 10 µg/mL |
| 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole | Escherichia coli | < 20 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
Antitumor Activity
Imidazole derivatives have also been investigated for their anticancer properties. Studies indicate that certain analogs can inhibit tumor cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
For example, compounds similar to 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole have been shown to target BRAF(V600E) and EGFR , which are critical in many cancers .
The biological activity of 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit enzymes such as nitric oxide synthase (iNOS), which plays a role in inflammatory responses .
- Receptor Interaction : It can bind to receptors involved in cell signaling pathways, modulating cellular responses and potentially leading to therapeutic effects .
Case Studies
Several case studies highlight the efficacy of imidazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of imidazole derivatives against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load among treated patients compared to controls .
- Anticancer Research : Another study evaluated the use of imidazole derivatives in combination with traditional chemotherapeutics in breast cancer models. The results showed enhanced cytotoxicity and reduced side effects when used together .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole and its derivatives?
Answer: Synthesis typically involves coupling a benzodioxol-5-carbonyl chloride with an imidazole precursor under anhydrous conditions. For example:
- Step 1: React 1,3-benzodioxol-5-carboxylic acid with thionyl chloride to generate the acyl chloride intermediate.
- Step 2: Couple the acyl chloride with 1H-imidazole in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
- Variants: For analogues, substituents on the benzodioxol or imidazole rings can be introduced via pre-functionalized precursors (e.g., halogenation or alkylation) .
- Validation: Monitor reactions via TLC and characterize products using NMR and HRMS .
Q. What analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm proton environments and carbon frameworks. For example, the benzodioxol carbonyl group typically appears at ~165–170 ppm in NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <5 ppm error .
- X-ray Crystallography: Resolve crystal structures using SHELX or WinGX for refinement. Example: Ethyl 2-(1,3-benzodioxol-5-yl)benzimidazole derivatives were resolved at 100 K with -factor = 0.051 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict conformational flexibility or electronic properties?
Answer:
- Density Functional Theory (DFT): Optimize geometries using B3LYP/6-31G* to calculate bond lengths, angles, and electrostatic potentials. Compare with crystallographic data to validate minima .
- Ring Puckering Analysis: Apply Cremer-Pople coordinates () to quantify non-planarity in benzodioxol or imidazole rings using crystallographic data.
- Example: For 1H-benzo[d]imidazole derivatives, DFT calculations revealed charge distribution at the carbonyl group, influencing reactivity .
Q. How to resolve contradictions in crystallographic data (e.g., disorder or thermal motion)?
Answer:
- Validation Tools: Use WinGX or PLATON () to check for missed symmetry, twinning, or anisotropic displacement ellipsoids.
- Disorder Handling: Refine split positions with occupancy factors <1. For example, SHELXL allows partial occupancy refinement for overlapping atoms .
- Case Study: Ethyl 2-(1,3-benzodioxol-5-yl)benzimidazole showed minimal disorder due to rigid imidazole-benzodioxol conjugation .
Q. What strategies optimize regioselective functionalization of the imidazole ring?
Answer:
- Pd-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions to introduce aryl groups at specific positions. Example: Pd(OAc)₂ with SPhos ligand achieved 34% yield for a biphenyl-imidazole derivative .
- Solvent/Catalyst Screening: Test polar aprotic solvents (DMF, DMSO) with CuI or Pd catalysts for halogenated intermediates .
- Monitoring: Track regioselectivity via NMR (e.g., para-substitution shifts aromatic protons upfield by ~0.2 ppm) .
Q. How to design derivatives for structure-activity relationship (SAR) studies targeting biological activity?
Answer:
- Key Modifications:
- Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., EGFR). For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed strong interactions with EGFR’s ATP pocket .
- In Vitro Assays: Evaluate cytotoxicity (e.g., MTT assay) and compare IC₅₀ values across derivatives ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
